

Replicating Published Findings on Benzoxazolinones: A Comparative Guide

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Compound of Interest

Compound Name: *Trilan*
CAS No.: *50995-94-3*
Cat. No.: *B1206009*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for replicating published findings on benzoxazolinones. It aims to offer an objective comparison of common experimental approaches, supported by data from peer-reviewed literature. While this guide focuses on widely accepted and published methods, a preliminary search for a product named "**Trilan**" in the context of benzoxazolinone research did not yield specific information on a dedicated synthesis or analysis platform. The name "**Trilan**" is associated with a fungicide (active ingredient Trifluralin) and a pharmaceutical product (active ingredient Sulpiride), neither of which are directly applicable to the general replication of benzoxazolinone studies. Therefore, this guide will focus on the established laboratory methods.

Data Presentation: Synthesis and Biological Activity of Benzoxazolinones

The following tables summarize quantitative data from published studies on benzoxazolinones, providing a comparative look at their synthesis and biological effects.

Table 1: Comparison of Benzoxazolinone Synthesis Methods

Method	Key Reagents	Reaction Conditions	Yield (%)	Reference
From 2-aminophenols	Chloroformates, phosgene, or their equivalents	Varies (e.g., room temperature to reflux)	70-95%	General synthetic chemistry literature
Intramolecular cyclization	2-Nitrophenyl carbamates	Reductive cyclization (e.g., using SnCl ₂ or catalytic hydrogenation)	60-85%	General synthetic chemistry literature
From isatoic anhydride	Reaction with hydroxylamine	Mild conditions	Variable	General synthetic chemistry literature

Table 2: Biological Activity of Benzoxazolinone (BOA) on Soybean Growth

BOA Concentration (mM)	Root Length Reduction (%)	Root Weight Decrease (%)	Stem Length Reduction (%)	Stem Weight Reduction (%)
0.1	35%	Not reported	Not significant	Not significant
0.2	Not reported	43%	18%	22%
0.3	52%	53%	18%	22%

Table 3: Effect of BOA on Lignin Content in Soybean

Plant Part	Increase in Total Lignin Content
Roots	~18%
Stems	~32%
Leaves	~15%

Experimental Protocols

Detailed methodologies are crucial for the successful replication of published findings. Below are representative protocols for the synthesis of benzoxazolinones and the assessment of their biological activity.

Protocol 1: Synthesis of 2-Benzoxazolinone from 2-Aminophenol

Objective: To synthesize 2-benzoxazolinone via the reaction of 2-aminophenol with a carbonylating agent.

Materials:

- 2-aminophenol
- Ethyl chloroformate (or a similar carbonylating agent)
- Anhydrous potassium carbonate
- Acetone
- Hydrochloric acid (HCl)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Dissolve 2-aminophenol in acetone in a round-bottom flask.
- Add anhydrous potassium carbonate to the solution.
- Slowly add ethyl chloroformate to the mixture while stirring at room temperature.
- After the addition is complete, reflux the mixture for 3-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-benzoxazolinone.
- Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Assay for α -Glucosidase Inhibition by Benzoxazolinone Derivatives

Objective: To evaluate the inhibitory effect of benzoxazolinone derivatives on α -glucosidase activity, a key enzyme in carbohydrate metabolism.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (pH 6.8)
- Benzoxazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate

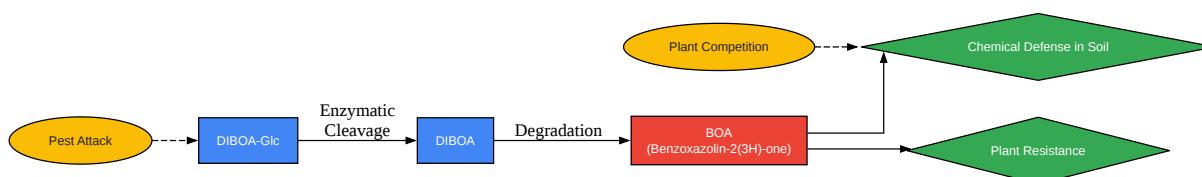
- Microplate reader

Procedure:

- Prepare a solution of α -glucosidase in phosphate buffer.
- In a 96-well microplate, add the enzyme solution to each well.
- Add different concentrations of the benzoxazolinone derivatives to the wells. A control group should receive only the solvent.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding a sodium carbonate solution.
- Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the benzoxazolinone derivatives and determine the IC50 value.

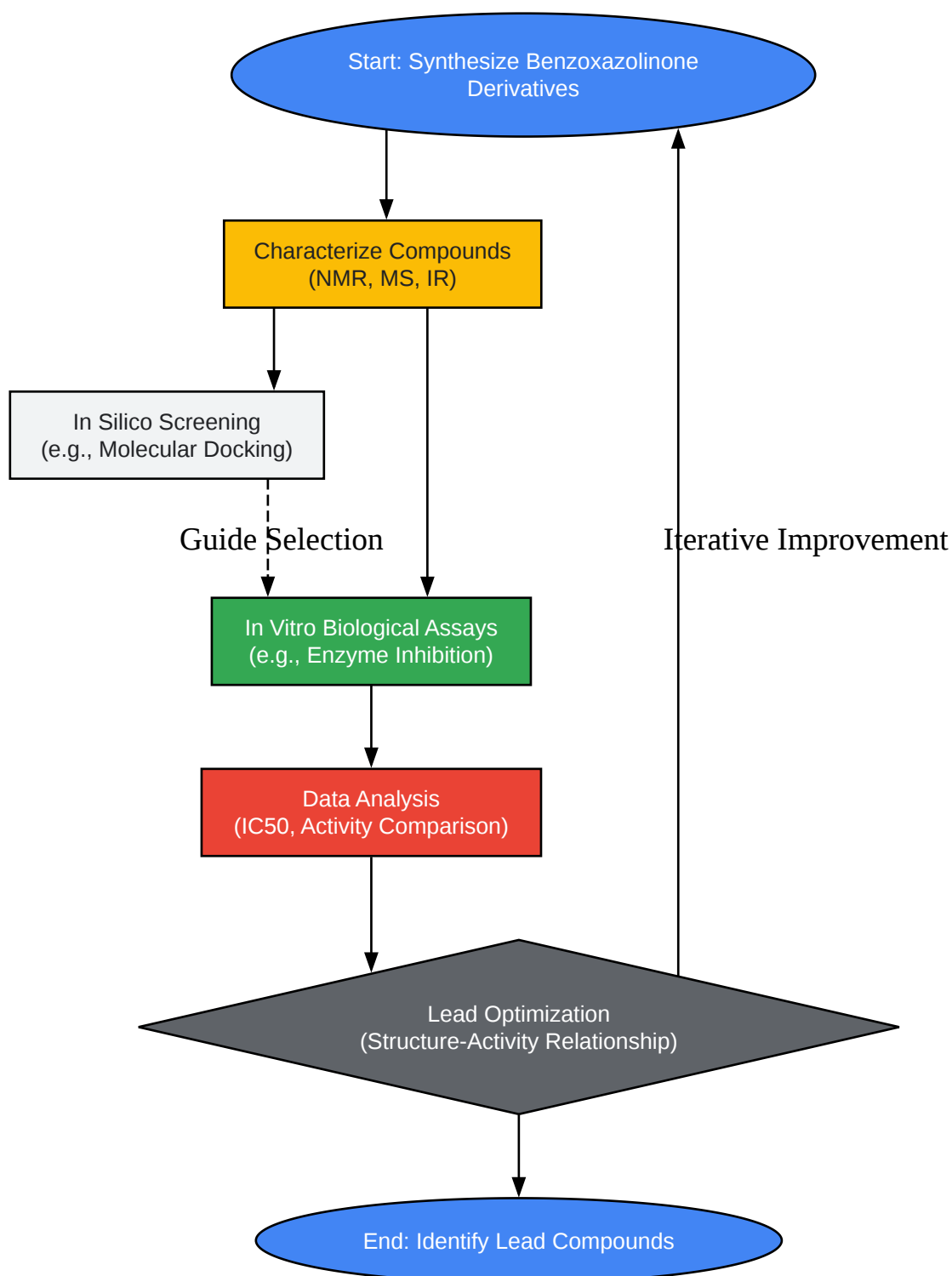
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to benzoxazolinone research.



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Caption: Degradation pathway of DIBOA-Glc to BOA and its role in plant defense.



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Caption: A typical workflow for the discovery of bioactive benzoxazolinone derivatives.

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